Fmoc-homoarg-OH
CAS No.: 776277-76-0
Cat. No.: VC0557455
Molecular Formula: C22H26N4O4
Molecular Weight: 410.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 776277-76-0 |
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Molecular Formula | C22H26N4O4 |
Molecular Weight | 410.47 |
IUPAC Name | (2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1 |
Standard InChI Key | QRELIJBJYZHTQU-IBGZPJMESA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Introduction
Chemical Structure and Properties
Fmoc-homoarg-OH is a modified amino acid derivative characterized by an extended carbon chain compared to standard arginine. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function, which is essential for solid-phase peptide synthesis applications. The basic structure consists of a homologated arginine skeleton with additional protective groups for the highly basic guanidino moiety.
Structural Variants
Several variants of Fmoc-homoarg-OH exist, differing primarily in the protecting group used for the guanidino function and stereochemistry:
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Fmoc-Homoarg(Pmc)-OH: Features the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group for the guanidino function .
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Fmoc-D-HomoArg(Me,pbf)-OH: Contains the pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group with D-stereochemistry and a methylated guanidino function .
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Fmoc-L-HomoArg(Pbf)-OH: Contains the pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group with L-stereochemistry .
Physical and Chemical Properties
The physical and chemical properties of various Fmoc-homoarg-OH derivatives are summarized in Table 1.
Table 1: Physical and Chemical Properties of Fmoc-homoarg-OH Derivatives
The Fmoc group provides UV-detectability and appropriate stability during peptide synthesis, while the guanidino protecting groups (Pmc or Pbf) prevent unwanted side reactions during synthesis and are removable under standardized conditions .
Synthesis Methods
Several methods have been developed for the synthesis of Fmoc-homoarg-OH derivatives, with particular attention to stereochemical control and optimization of reaction conditions.
Arndt-Eistert Reaction Approach
A notable synthetic approach involves the Arndt-Eistert reaction, which has been effectively applied to produce N-Fmoc-L-β-homoArg(Pmc)-OH with high efficiency. This method employs Pmc as the protecting group for the guanidino function, which effectively prevents side reactions during synthesis .
The key features of this synthetic approach include:
This method represents a significant advancement in the synthesis of homologated arginine derivatives, as it effectively addresses the challenging aspects of guanidino group protection while maintaining the desired stereochemistry.
Other Synthetic Approaches
While the Arndt-Eistert approach is well-documented, other synthetic routes may also be employed for specific variants of the compound. These typically involve:
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Protection of the guanidino function using appropriate protecting groups (Pmc or Pbf)
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Sequential chain extension strategies
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Carefully controlled reaction conditions to preserve stereochemical integrity
The choice of synthetic route often depends on the specific protecting group requirements and the intended application of the final compound in peptide synthesis.
Applications in Peptide Chemistry
Fmoc-homoarg-OH and its derivatives serve critical functions in modern peptide chemistry, offering several advantages over standard arginine derivatives.
Solid-Phase Peptide Synthesis Applications
The primary application of Fmoc-protected homoarginine is in solid-phase peptide synthesis (SPPS), where it enables the incorporation of homologated arginine residues into peptide sequences. This modification can confer several beneficial properties to the resulting peptides:
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Altered backbone conformation due to the extended side chain
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Modified biological activity compared to conventional arginine-containing peptides
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Enhanced proteolytic stability in some cases
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Potentially improved pharmacokinetic properties
The Fmoc protection strategy is particularly valuable as it allows for orthogonal protection schemes compatible with standard SPPS protocols.
Structure-Activity Relationship Studies
Fmoc-homoarg-OH derivatives are valuable tools in structure-activity relationship (SAR) studies of bioactive peptides. By incorporating homologated arginine in place of standard arginine, researchers can systematically explore how subtle changes in backbone structure affect:
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Receptor binding affinity
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Biological activity
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Conformational preferences
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Metabolic stability
Such studies provide crucial insights into the structural requirements for biological activity and can guide the development of improved peptide therapeutics.
Recent Research Developments
Research involving Fmoc-homoarg-OH continues to evolve, with recent developments focusing on improved synthetic methods and novel applications.
Optimized Synthetic Protocols
Recent advances in synthetic methodologies have focused on improving the efficiency and scalability of Fmoc-homoarg-OH production. The Arndt-Eistert homologation approach, in particular, has been refined to minimize side reactions and increase yields .
These optimized protocols typically achieve:
Emerging Applications
While traditional applications in peptide synthesis remain important, Fmoc-homoarg-OH is increasingly being explored for novel applications, including:
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Development of peptide-based drug candidates with improved pharmacological properties
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Creation of peptide mimetics with enhanced stability
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Design of specialized peptide-based catalysts and materials
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Exploration of conformationally constrained peptide structures
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